N-(2-Chloro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide
Overview
Description
“N-(2-Chloro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide” is a chemical compound that likely contains a phenyl ring with a trifluoromethyl group and a chlorine atom, attached to a hydrazinecarbothioamide group. The exact properties of this compound would depend on its specific structure .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with a trifluoromethyl group and a chlorine atom, and a hydrazinecarbothioamide group. The exact structure would depend on the specific positions of these substituents on the phenyl ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydrazinecarbothioamide group. It might undergo various chemical reactions, including those typical for aryl halides and hydrazines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, while the hydrazinecarbothioamide group could contribute to its polarity .Scientific Research Applications
Synthesis and Antioxidant Activity
New hydrazinecarbothioamides, including derivatives similar to N-(2-Chloro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide, were synthesized and demonstrated excellent antioxidant activity. This was determined using the DPPH method, highlighting their potential in antioxidant-related applications (Ștefania-Felicia Bărbuceanu et al., 2014).
DNA Binding and Antimicrobial Activity
Compounds derived from N-phenylmorpholine and linked with thiazole or formazan moieties, prepared using a simple experimental procedure, showed remarkable efficacy against microbes and cancer cells. These findings suggest their utility in developing novel antimicrobial and anticancer agents (T. Farghaly et al., 2020).
Anti-malarial Properties
A series of derivatives were synthesized and evaluated for anti-malarial properties, with several compounds exhibiting good antimalarial activity in vitro. This underscores their potential in contributing to malaria treatment research (Saavani Malove Divatia et al., 2014).
Fluorescent Sensing
A study explored N-Phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide as a fluorescent sensor for detecting Fe(III) in aqueous solutions. This research highlights the compound's application in environmental monitoring and analysis (María José Casanueva Marenco et al., 2012).
Corrosion Inhibition
Thiosemicarbazides, related to this compound, were investigated as corrosion inhibitors for mild steel in acidic medium, demonstrating significant inhibition efficiency. This suggests their potential use in corrosion protection applications (E. Ebenso et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes likeThymidylate synthase . This enzyme plays a crucial role in the DNA synthesis pathway, making it a potential target for various therapeutic interventions.
Mode of Action
One of the key features of similar (thio)urea derivatives is their ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Properties
IUPAC Name |
1-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3S/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(16)15-13/h1-3H,13H2,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGYRNPXMHSZKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=S)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353252 | |
Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206559-51-5 | |
Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-Chloro-5-(trifluoromethyl)phenyl]-3-thiosemicarbazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.